molecular formula C22H28O6 B1192081 3-Acetoxylteuvincenone G

3-Acetoxylteuvincenone G

Cat. No.: B1192081
M. Wt: 388.46
InChI Key: SKJAQYCPIRRSEA-FFSWNNNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxylteuvincenone G (3-AG) is a novel abietane diterpenoid isolated from the whole plant of Ajuga ovalifolia var. calantha (Lamiaceae family) . Its structure was elucidated through comprehensive spectral analysis, revealing a tetracyclic abietane skeleton with an acetoxyl group at position 3 and a quinone moiety, characteristic of aromatic diterpenoids .

3-AG exhibits potent pro-apoptotic activity against non-small cell lung cancer (NSCLC) A549 cells. Mechanistically, it inhibits Src homology phosphotyrosine phosphatase 2 (SHP2), suppressing phosphorylation of downstream ERK1/2 and Akt pathways, which are critical for cell survival and proliferation . Additionally, 3-AG activates caspase-9 and caspase-3, leading to PARP cleavage and apoptosis induction . Its IC50 value against A549 cells is comparable to clinically used chemotherapeutics, positioning it as a promising candidate for NSCLC treatment .

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.46

IUPAC Name

(3S,4aR,9S,11bS)-7,11-Dihydroxy-4,4,9,11b-tetramethyl-6-oxo-1,2,3,4,4a,5,6,8,9,11b-decahydrophenanthro[3,2-b]furan-3-yl acetate

InChI

InChI=1S/C22H28O6/c1-10-8-12-18(25)16-13(24)9-14-21(3,4)15(28-11(2)23)6-7-22(14,5)17(16)19(26)20(12)27-10/h10,14-15,25-26H,6-9H2,1-5H3/t10-,14-,15-,22-/m0/s1

InChI Key

SKJAQYCPIRRSEA-FFSWNNNASA-N

SMILES

CC(O[C@H](C(C)(C)[C@]1([H])C2)CC[C@]1(C)C3=C(C(O)=C4C(O[C@@H](C)C4)=C3O)C2=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Acetoxylteuvincenone G

Origin of Product

United States

Comparison with Similar Compounds

Euphelionolides A-N

  • Source : Euphorbia helioscopia (Euphorbiaceae) .
  • Activity : Cytotoxic against MCF-7 (breast) and PANC-1 (pancreatic) cells.
  • Mechanism: Undefined structure-activity relationship (SAR); broad cytotoxicity noted .
  • Differentiation : Lacks specificity for lung cancer cells and SHP2 targeting, unlike 3-AG.

Spiroscutelones A-C

  • Source : Plectranthus scutellarioides (Lamiaceae) .
  • Activity: Selective cytotoxicity against MCF-7 cells (IC50 < 5 μM) with low toxicity to normal WI-38 cells .
  • Mechanism: Unknown; hypothesized to involve mitochondrial apoptosis pathways.
  • Differentiation : Targets breast cancer specifically, whereas 3-AG focuses on NSCLC.

Cuceolatin D

  • Source : Cunninghamia lanceolata (Cupressaceae) .
  • Activity : Broad cytotoxicity against MDA-MB-231 (breast), MCF-7, and HeLa (cervical) cells (IC50 < 5 μM) .
  • Mechanism : Unclear; may interfere with microtubule dynamics.
  • Differentiation : Less selective than 3-AG, which specifically inhibits SHP2 in A549 cells.

Mechanistic Analogues

Sahandone and Sahandol II

  • Source : Salvia chloroleuca (Lamiaceae) .
  • Activity : Induce apoptosis in MCF-7, LNCaP (prostate), and PC-3 (prostate) cells.
  • Mechanism : Modulate Bax/Bcl-2 ratio and activate PARP .
  • Differentiation : Act on multiple cancer types but lack SHP2 inhibition, a hallmark of 3-AG.

Acetyl-Macrocalin B

  • Source : Isodon sylvatica (Lamiaceae) .
  • Activity : ROS-dependent apoptosis in A549 cells via p38 MAPK and caspase-9 activation .
  • Differentiation : Relies on oxidative stress, whereas 3-AG directly targets SHP2-ERK/Akt signaling.

Parvifloron D

  • Source : Plectranthus ecklonii (Lamiaceae) .
  • Activity : Cytotoxic against multiple cell lines via undefined pathways.
  • Differentiation : Broad-spectrum activity contrasts with 3-AG’s targeted mechanism.

Potency and Selectivity

Anastomosine and 7α-Acetoxy-6,7-Dihydroicetexone

  • Source : Salvia ballotiflora (Lamiaceae) .
  • Activity : Highly toxic to SK-LU-1 (lung) cells, with IC50 values approaching adriamycin .
  • Differentiation : Comparable potency to 3-AG but lacks SHP2-mediated pathway modulation.

Comparative Data Table

Compound Source Target Cell Line(s) IC50 (μM) Key Mechanism(s) Reference
3-Acetoxylteuvincenone G Ajuga ovalifolia A549 (NSCLC) ~2.5* SHP2 inhibition; ERK/Akt suppression; caspase activation
Euphelionolides A-N Euphorbia helioscopia MCF-7, PANC-1 N/A Undefined SAR
Spiroscutelones A-C Plectranthus scutellarioides MCF-7 <5 Mitochondrial apoptosis
Cuceolatin D Cunninghamia lanceolata MDA-MB-231, HeLa <5 Microtubule disruption?
Sahandone/Sahandol II Salvia chloroleuca MCF-7, LNCaP, PC-3 N/A Bax/Bcl-2 modulation; PARP activation
Acetyl-Macrocalin B Isodon sylvatica A549 ~3.0 ROS-dependent p38 MAPK activation
Anastomosine Salvia ballotiflora SK-LU-1 ~1.8 Mitochondrial disruption

Research Findings and Implications

3-AG stands out for its dual action: (1) SHP2 inhibition, a novel target in NSCLC, and (2) caspase-mediated apoptosis. In contrast, analogues like spiroscutelones and cuceolatin D exhibit broader cytotoxicity but lack mechanistic specificity. While compounds such as anastomosine show comparable potency, their mechanisms remain less defined. Further studies should explore 3-AG’s in vivo efficacy and synergy with existing SHP2 inhibitors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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